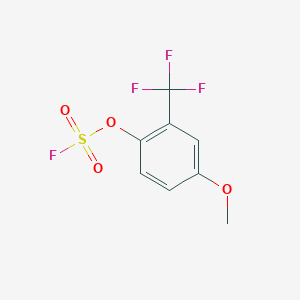

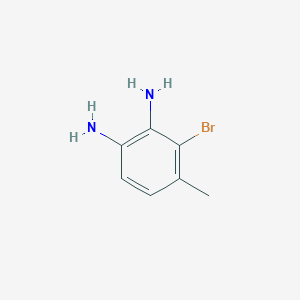

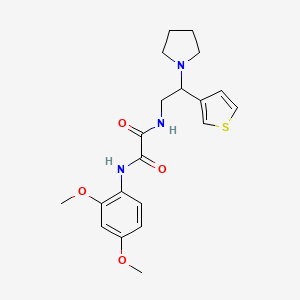

1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide” is a compound that is capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2) and/or MYLK (Myosin light chain kinase) or mutants thereof . The compounds find applications in the treatment of a variety of diseases. These diseases include autoimmune diseases, inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Several studies have focused on the synthesis and biological evaluation of carboxamide derivatives, including compounds structurally related to "1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide," for their potential in treating diseases or as tools in biological research:

- Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for cytotoxic activity against various cancer cell lines, demonstrating potent cytotoxic properties in vitro and in vivo against colon tumors in mice (Deady et al., 2003).

- Novel 3-quinoline carboxamides have been identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing their efficacy in disease-relevant models when combined with DNA damage-inducing agents (Degorce et al., 2016).

Chemical Synthesis and Materials Science

- A study on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives demonstrated their potential antimicrobial agents, indicating the versatility of these compounds in developing new therapeutics (Holla et al., 2006).

- Research on pyrazole-appended quinolinyl chalcones underlines their promising antimicrobial and antioxidant activities, highlighting the multifaceted applications of such compounds in addressing various biological challenges (Prasath et al., 2015).

Corrosion Inhibition

- Carboxamide derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid solution, revealing their efficacy in protecting against corrosion, which is crucial for industrial applications (Erami et al., 2019).

OLEDs

- The study on 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines as emitting materials in OLEDs showcases the application of these compounds in the development of electronic devices, with different substituents affecting their electroluminescence and efficiency (T. and et al., 2001).

Safety And Hazards

properties

IUPAC Name |

1-methyl-N-quinolin-6-ylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-18-9-11(8-16-18)14(19)17-12-4-5-13-10(7-12)3-2-6-15-13/h2-9H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETXRCGSIIJDKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(quinolin-6-yl)-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

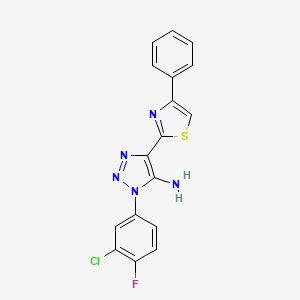

![1-(4-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2862829.png)

![3-(3-Methoxyphenyl)-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2862839.png)

![5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2862841.png)